3-methyl-N-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
3-methyl-N-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused to a pyridazine ring, with a methyl group and an isopropyl group attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-[1,2,4]triazole-5-amine with 3-chloropyridazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazolopyridazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing specific substituents.
Substitution: Formation of substituted derivatives with nucleophiles replacing specific substituents on the triazolopyridazine ring.
Scientific Research Applications
3-methyl-N-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, such as antiviral, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 3-methyl-N-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazine: Lacks the isopropyl group, which may affect its biological activity and properties.
N-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Lacks the methyl group, which may influence its reactivity and interactions with molecular targets.
Uniqueness
3-methyl-N-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to the presence of both the methyl and isopropyl groups, which can enhance its biological activity and specificity. These substituents may also influence the compound’s solubility, stability, and overall pharmacokinetic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C9H13N5 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-methyl-N-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C9H13N5/c1-6(2)10-8-4-5-9-12-11-7(3)14(9)13-8/h4-6H,1-3H3,(H,10,13) |
InChI Key |
QKMCBMKMXYBGSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NC(C)C |
Origin of Product |
United States |
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